![molecular formula C22H32ClNO3 B1678075 Oxybutynin chloride CAS No. 1508-65-2](/img/structure/B1678075.png)
Oxybutynin chloride
Overview
Description
Oxybutynin chloride is primarily used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It belongs to the group of medicines called antispasmodics and helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms .
Synthesis Analysis
The synthesis of Oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin . The synthetic methods enabling the preparation of the racemic drug have been summarized in various studies .
Molecular Structure Analysis
The molecular formula of Oxybutynin chloride is C22H31NO3.HCl . Its molecular weight is 393.95 . More detailed information about its molecular structure can be found in various scientific resources .
Chemical Reactions Analysis
Oxybutynin chloride is metabolized in the liver to N-desethyloxybutynin, which is mainly responsible for the anticholinergic side effects of Oxybutynin . The chemical reactions involved in its metabolism and other aspects of its chemical behavior are subjects of ongoing research .
Physical And Chemical Properties Analysis
Oxybutynin chloride has a molecular weight of 393.95 and its solubility varies depending on the solvent used . It is typically stored at -20°C in powder form . More detailed information about its physical and chemical properties can be found in various scientific resources .
Scientific Research Applications
Treatment of Overactive Bladder Syndrome (OAB)
Oxybutynin chloride: is primarily indicated for the treatment of Overactive Bladder Syndrome (OAB) . It is the most widely prescribed compound for OAB globally . OAB is characterized by urinary urgency, often accompanied by increased daytime urinary frequency and nocturia, with or without urgency urinary incontinence . Oxybutynin works by inhibiting muscarinic receptors in the urothelium and detrusor muscle, which helps prevent involuntary bladder contractions .
Pharmacokinetic Improvements
Research has been conducted on formulating oxybutynin chloride microparticle-loaded suppositories to improve pharmacokinetic profiles . These formulations aim to enhance the bioavailability of the drug and reduce anticholinergic side effects by avoiding first-pass metabolism in the liver .
Anticholinergic Side Effects Mitigation
Oxybutynin is metabolized in the liver to N-desethyloxybutynin , which is mainly responsible for its anticholinergic side effects . Formulations such as mucoadhesive suppositories loaded with oxybutynin microparticles have been developed to adhere in the lower rectum and potentially mitigate these side effects .
Cystometric Studies
In conditions characterized by involuntary detrusor contractions, cystometric studies have shown that oxybutynin increases maximum urinary bladder capacity and the volume to the first detrusor contraction . This application is crucial for understanding and improving treatments for urinary incontinence.
Transdermal Drug Delivery
Oxybutynin chloride has been formulated into proniosomal gels for transdermal drug delivery . This method of administration can offer a more consistent release of medication and is an alternative for patients who may have difficulties with oral administration .
Novel Drug Delivery Systems
The development of novel drug delivery systems, such as microparticles and proniosomes , is a significant area of research for oxybutynin chloride . These systems aim to optimize drug release profiles, enhance patient compliance, and reduce the frequency of dosing .
Mechanism of Action
Target of Action
Oxybutynin chloride, also known as Oxybutynin hydrochloride, primarily targets the muscarinic receptors found in humans . It has a ten times greater affinity for M3 versus M2 receptors . The drug has also been shown to have slightly higher affinity for M1 muscarinic receptors than for M2 receptors .
Mode of Action
Oxybutynin acts to relax the bladder by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition is competitive, meaning oxybutynin and acetylcholine compete for the same binding sites on the muscarinic receptors . This interaction results in a reduction of detrusor muscle activity, relaxing the bladder and preventing the urge to void .
Biochemical Pathways
The primary biochemical pathway affected by oxybutynin is the cholinergic pathway. By inhibiting the muscarinic action of acetylcholine, oxybutynin prevents involuntary bladder contractions and/or urgency . This leads to downstream effects such as reduced urinary frequency, urgency, and incontinence .
Pharmacokinetics
Oxybutynin is rapidly absorbed, with peak concentrations reached within about 1 hour of administration . The bioavailability of oxybutynin is about 6% . Oxybutynin is metabolized in the liver to N-desethyloxybutynin, which is mainly responsible for the anticholinergic side effects of OXC .
Result of Action
The molecular and cellular effects of oxybutynin’s action include relaxation of the bladder smooth muscle and inhibition of involuntary bladder contractions . This results in relief of overactive bladder symptoms, including urinary urgency, frequency, and incontinence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxybutynin. It’s important to note that individual patient factors, such as age, liver function, and concurrent medications, can also influence the action and efficacy of oxybutynin .
Safety and Hazards
Oxybutynin chloride should be handled with care. It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation . It is also recommended to keep the container tightly closed in a dry and well-ventilated place .
Future Directions
properties
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5633-20-5 (Parent) | |
Record name | Oxybutynin chloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045356 | |
Record name | Oxybutynin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxybutynin chloride | |
CAS RN |
1508-65-2 | |
Record name | Oxybutynin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1508-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxybutynin chloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxybutynin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxybutynin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)but-2-ynyl cyclohexylphenylglycolate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Oxybutynin Chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9F3D9RENQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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